8-(Difluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
8-(Difluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H7F2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the difluoromethyl group and the carboxylic acid functional group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 8-(Difluoromethyl)quinoline-6-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anthranilic acid derivatives can be employed to form the quinoline ring system. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-(Difluoromethyl)quinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Scientific Research Applications
8-(Difluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Some derivatives of this compound exhibit antimicrobial, anticancer, and antiviral properties, making them candidates for drug development.
Industry: It is used in the production of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)quinoline-6-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
8-(Difluoromethyl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
6-Fluoroquinoline: Used in the synthesis of pharmaceuticals.
5,8-Difluoroquinoline: Exhibits unique chemical reactivity due to the presence of multiple fluorine atoms. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-(difluoromethyl)quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)8-5-7(11(15)16)4-6-2-1-3-14-9(6)8/h1-5,10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVNUEICRUBTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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